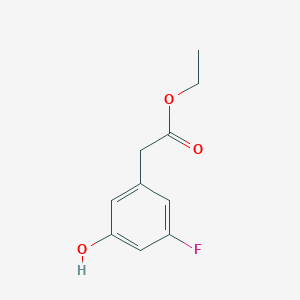
Ethyl 3-fluoro-5-hydroxyphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-fluoro-5-hydroxyphenylacetate is an organic compound that belongs to the class of phenylacetic acid derivatives This compound is characterized by the presence of a fluoro group at the 3-position and a hydroxy group at the 5-position on the phenyl ring, along with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-5-hydroxyphenylacetate typically involves the esterification of (3-Fluoro-5-hydroxy-phenyl)-acetic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-fluoro-5-hydroxyphenylacetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (3-Fluoro-5-oxo-phenyl)-acetic acid ethyl ester.
Reduction: Formation of (3-Fluoro-5-hydroxy-phenyl)-ethanol.
Substitution: Formation of various substituted phenylacetic acid ethyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-fluoro-5-hydroxyphenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-fluoro-5-hydroxyphenylacetate involves its interaction with specific molecular targets. The fluoro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The ester group may also undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-5-hydroxy-phenyl)-acetic acid: Lacks the ethyl ester group but shares similar structural features.
(3-Fluoro-5-methoxy-phenyl)-acetic acid ethyl ester: Contains a methoxy group instead of a hydroxy group.
(3-Chloro-5-hydroxy-phenyl)-acetic acid ethyl ester: Contains a chloro group instead of a fluoro group.
Uniqueness
Ethyl 3-fluoro-5-hydroxyphenylacetate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluoro and hydroxy groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H11FO3 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
ethyl 2-(3-fluoro-5-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,12H,2,5H2,1H3 |
InChI-Schlüssel |
QEPYXJCQKICZDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=CC(=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


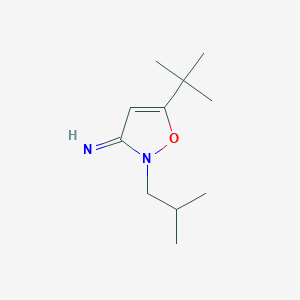
![[5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B8333829.png)
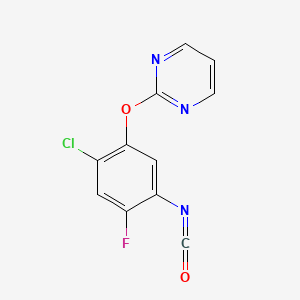
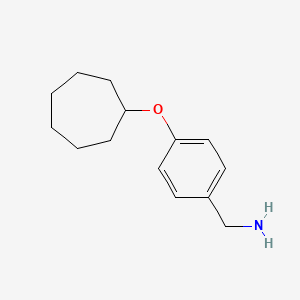

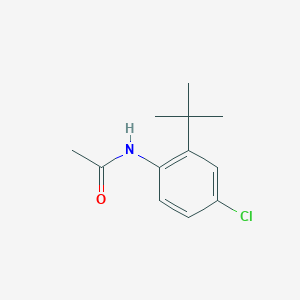
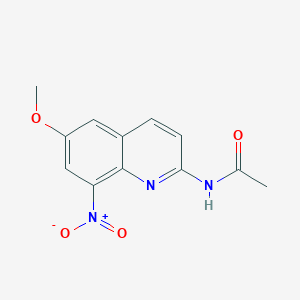
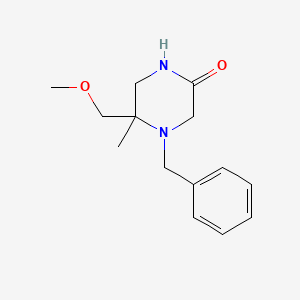
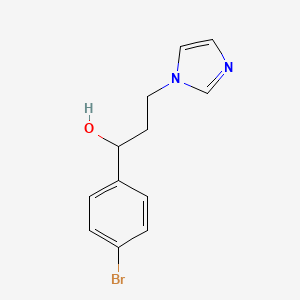
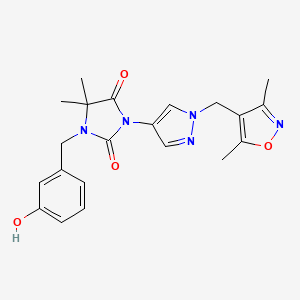
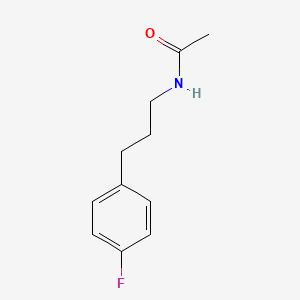
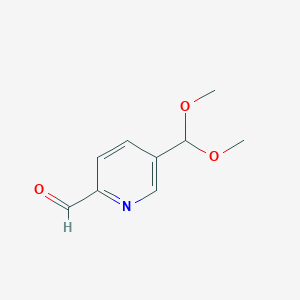
![2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide](/img/structure/B8333890.png)
![2-[4-(Cyano-methyl-methyl)-phenyl]-propionitrile](/img/structure/B8333899.png)
